molecular formula C24H18N4O3 B11264497 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one

Cat. No.: B11264497
M. Wt: 410.4 g/mol
InChI Key: SYRPFMVEMASKLU-UHFFFAOYSA-N
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Description

4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)-1,2-dihydrophthalazin-1-one is a complex organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The presence of both methoxy and methylphenyl groups in its structure contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)-1,2-dihydrophthalazin-1-one typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions. Common reagents include phosphorus oxychloride or thionyl chloride.

    Coupling with Methoxyphenyl and Methylphenyl Groups: The oxadiazole intermediate is then coupled with 4-methoxyphenyl and 4-methylphenyl groups through a series of nucleophilic substitution reactions.

    Cyclization: The final step involves cyclization to form the dihydrophthalazinone ring, which can be facilitated by heating the intermediate compound in the presence of a base such as sodium ethoxide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction of the oxadiazole ring can yield various reduced derivatives, which may exhibit different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of this compound is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The oxadiazole ring is known to interact with biological macromolecules, potentially inhibiting their function. The methoxy and methylphenyl groups may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid
  • 1,2,4-Oxadiazole derivatives with various substituents

Uniqueness

The unique combination of the oxadiazole ring with methoxy and methylphenyl groups distinguishes this compound from other similar derivatives

Properties

Molecular Formula

C24H18N4O3

Molecular Weight

410.4 g/mol

IUPAC Name

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1-one

InChI

InChI=1S/C24H18N4O3/c1-15-7-11-17(12-8-15)28-24(29)20-6-4-3-5-19(20)21(26-28)23-25-22(27-31-23)16-9-13-18(30-2)14-10-16/h3-14H,1-2H3

InChI Key

SYRPFMVEMASKLU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=C(C=C5)OC

Origin of Product

United States

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